(S)-3-Amino-1-hydroxypyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(3S)-3-amino-1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H6N2O3/c5-2-1-3(7)6(9)4(2)8/h2,9H,1,5H2/t2-/m0/s1 |
InChI Key |
BWUBGRMKMAHYCO-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)O)N |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for S 3 Amino 1 Hydroxypyrrolidine 2,5 Dione and Its Chiral Derivatives
Strategies for Pyrrolidine-2,5-dione Ring Formation
The construction of the pyrrolidine-2,5-dione ring is a pivotal step in the synthesis of the target compound and its derivatives. Various methodologies have been developed, broadly categorized into nucleophilic acyl substitution approaches and rearrangement reactions.
Nucleophilic Acyl Substitution Approaches
Nucleophilic acyl substitution is a cornerstone of organic synthesis and provides a direct and widely utilized pathway to the pyrrolidine-2,5-dione ring system. nih.govmdpi.com These methods typically involve the reaction of a dicarboxylic acid or its derivative with a nitrogen-containing nucleophile.
One of the most conventional and straightforward methods for preparing pyrrolidine-2,5-diones involves the condensation of 1,4-dicarboxylic acids, such as succinic acid and its derivatives, with amines or amides. nih.govmdpi.com For instance, the reaction of succinic acid derivatives with aminoacetic acid at elevated temperatures (180 °C) has been employed to generate intermediate compounds that lead to pyrrolidine-2,5-diones. nih.gov Similarly, cyclocondensation reactions of dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines at 180 °C have been shown to yield 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov
A common precursor for these syntheses is succinic anhydride (B1165640), a derivative of a 1,4-dicarboxylic acid. The reaction of succinic anhydrides with nucleophiles like amines or amides is a frequently employed strategy for forming the pyrrolidine-2,5-dione ring. nih.govmdpi.com
| Starting Material | Reagent | Conditions | Product | Reference |
| Succinic acid derivatives | Aminoacetic acid | 180 °C, 1 h | Pyrrolidine-2,5-dione intermediates | nih.gov |
| Dicarboxylic acids | 1-(2-aminoethyl)-4-arylpiperazines | 180 °C, 1.5 h | 1,3-disubstituted pyrrolidine-2,5-diones | nih.gov |
| Succinic anhydrides | Amines or amides | Varies | Pyrrolidine-2,5-diones | nih.govmdpi.com |
Intramolecular acylation offers a powerful and often highly efficient strategy for the formation of cyclic compounds, including the pyrrolidine-2,5-dione ring. In this approach, a molecule containing both a nucleophilic nitrogen atom and an electrophilic carbonyl group (or a precursor that can be converted to one) is induced to cyclize. nih.gov Amides derived from 1,4-dicarboxylic acids are common substrates for these intramolecular nucleophilic acyl substitution reactions. nih.govmdpi.com
For example, the synthesis of certain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives begins with the reaction between maleic anhydride and aromatic amines. This initial step opens the anhydride ring to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid. Subsequent treatment with thionyl chloride (SOCl₂) under reflux conditions facilitates an intramolecular cyclization to afford the desired pyrrolidine-2,5-dione. researchgate.net Intramolecular Friedel-Crafts reactions can also be employed to construct cyclic systems, although their direct application to the core pyrrolidine-2,5-dione synthesis is less common than for fused ring systems. masterorganicchemistry.combeilstein-journals.orgbeilstein-journals.org
| Precursor | Reagent/Catalyst | Reaction Type | Product | Reference |
| (Z)-4-oxo-4-(arylamino)but-2-enoic acid | Thionyl chloride (SOCl₂) | Intramolecular cyclization | 3-chloro-N-aryl pyrrolidine-2,5-dione | researchgate.net |
| Amides of 1,4-dicarboxylic acids | Varies | Intramolecular nucleophilic acyl substitution | Pyrrolidine-2,5-diones | nih.govmdpi.com |
Rearrangement Reactions in Pyrrolidine-2,5-dione Synthesis
In addition to direct cyclization methods, rearrangement reactions provide alternative and sometimes more intricate pathways to the pyrrolidine-2,5-dione scaffold. nih.govmdpi.com These transformations often involve a cascade of reactions, leading to the formation of the desired ring system from a different initial molecular framework.
A notable rearrangement strategy for synthesizing pyrrolidine-2,5-diones involves a sequence initiated by a Michael addition, followed by a Nef-type rearrangement. mdpi.comrsc.org The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov In the context of pyrrolidine-2,5-dione synthesis, organocatalytic asymmetric Michael addition is a powerful tool for creating chiral centers. nih.gov
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone. nih.gov An "interrupted" Nef reaction can occur where the typical pathway is diverted by an internal nucleophile, leading to cyclization. nih.gov For example, the reaction of linear 1,3-diones with nitroalkenes in an aqueous medium can lead to the formation of 1,5-dihydro-2H-pyrrol-2-ones. The proposed mechanism involves the initial Michael addition to form a nitrodione intermediate, which then undergoes an interrupted Nef/Meyer process to cyclize into a furan-2(3H)-one oxime. This intermediate then undergoes a Beckman-type fragmentation and recyclization to yield the final pyrrolidinone product. nih.gov
| Reactant 1 | Reactant 2 | Key Reactions | Product | Reference |
| Linear 1,3-diones | Nitroalkenes | Michael addition, Interrupted Nef/Meyer reaction, Beckman-type fragmentation, Recyclization | 1,5-dihydro-2H-pyrrol-2-ones | nih.gov |
A novel and efficient method for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones utilizes 3-substituted coumarins as starting materials. nih.govmdpi.comnih.gov This rearrangement reaction proceeds via a proposed mechanism that involves a Michael addition of nitromethane (B149229) to the coumarin (B35378). rsc.org This is followed by a Nef-type rearrangement of the resulting nitromethyl substituent and subsequent cyclization, which is accompanied by the opening of the coumarin's lactone ring to form the pyrrolidine-2,5-dione structure. rsc.org
This reaction has been demonstrated with various coumarin derivatives, including those with an ethyl ester, dimethyl amide, or nitrile group at the 3-position, leading to the corresponding substituted pyrrolidine-2,5-diones. nih.govmdpi.com Quantum chemical studies have been employed to elucidate the reaction mechanism, suggesting that the cyclization step has a very low energy barrier. rsc.org
| Starting Material | Reagent | Key Steps | Product | Reference |
| 3-Substituted Coumarins | Nitromethane | Michael addition, Nef-type rearrangement, Cyclization with lactone ring-opening | 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones | nih.govmdpi.comrsc.orgnih.gov |
Chiral Synthesis of (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione and Analogues
The creation of stereochemically defined pyrrolidine-2,5-diones, particularly those with an amino substituent at the C3 position, is a significant challenge in synthetic organic chemistry. The methodologies employed are broadly categorized into enantioselective catalytic approaches, which build the chiral center during the reaction, and chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials.
Catalytic methods offer an efficient and atom-economical route to chiral molecules. For the synthesis of chiral 3-aminopyrrolidine-2,5-diones, asymmetric hydrogenation, organocatalytic conjugate additions, and rhodium-catalyzed multicomponent reactions have emerged as powerful tools.
Asymmetric hydrogenation is a premier method for establishing stereocenters. Recent advancements have demonstrated its utility in the synthesis of chiral succinimides from corresponding maleimide (B117702) precursors. A highly effective rhodium-catalyzed asymmetric hydrogenation of 3-amino-4-alkyl/aryl disubstituted maleimides has been developed using axially chiral biaryl diphosphine ligands (BridgePhos). acs.orgacs.org This method allows for the construction of chiral 3,4-disubstituted succinimides with outstanding yields (up to 99%) and excellent stereoselectivities (up to 99% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr)). acs.orgacs.org The success of this approach overcomes the significant challenges posed by the rigid, tetrasubstituted olefin structure of the maleimide substrates, which typically hinders coordination with metal catalysts and complicates stereocontrol. acs.org
Similarly, the asymmetric hydrogenation of 3-substituted maleimides and their anhydride precursors provides a direct pathway to chiral 3-substituted succinimides and succinic anhydrides. rsc.orgresearchgate.net Rhodium catalysts paired with bisphosphine-thiourea ligands (ZhaoPhos) have shown exceptional efficiency in the hydrogenation of 3-substituted maleic anhydrides, achieving full conversions and 99% ee. rsc.org Furthermore, asymmetric transfer hydrogenation (ATH) of 3-hydroxy-4-substituted-maleimide derivatives using a tethered rhodium catalyst can stereodivergently yield both syn- and anti-3-hydroxy-4-substituted-succinimides with high enantio- and diastereoselectivity by simply adjusting the amount of base used. nih.gov
| Substrate Type | Catalyst System | Product | Key Findings | Reference |
|---|---|---|---|---|
| 3-Amino-4-alkyl/aryl disubstituted maleimides | Rh-BridgePhos | Chiral 3-amino-4-disubstituted succinimides | Up to 99% yield, 99% ee, >20:1 dr. Effective for rigid tetrasubstituted olefins. | acs.orgacs.org |
| 3-Substituted maleic anhydrides | Rh/bisphosphine-thiourea (ZhaoPhos) | Chiral 3-substituted succinic anhydrides | Full conversion, 99% ee. Provides access to key drug intermediates. | rsc.org |
| 3-Hydroxy-4-substituted-maleimides | Tethered Rh catalyst (ATH) | syn- and anti-3-hydroxy-4-substituted-succinimides | Stereodivergent control via base amount. Up to >99% ee and >99:1 dr. | nih.gov |
| N-Phenyl-2-methylmaleimide | Cultured cells of Nicotiana tabacum | (R)-N-Phenyl-2-methylsuccinimide | Biocatalytic reduction with high enantiospecificity (99% ee). | scispace.com |
Organocatalysis provides a metal-free alternative for asymmetric synthesis. The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a direct route to the 3-aminopyrrolidine-2,5-dione (B1193966) core. beilstein-journals.orgbeilstein-journals.orgnih.gov The enantioselective conjugate addition of hydroxylamine (B1172632) derivatives to Michael acceptors is particularly relevant for the synthesis of the target N-hydroxy succinimide (B58015). A notable example is the catalytic enantioselective hydroxyamination of α,β-unsaturated 2-acyl imidazoles using N-protected hydroxylamines, catalyzed by a chiral-at-metal Rh(III) complex, which yields valuable N-Boc protected β-amino acid derivatives with up to 99.5% ee. rsc.org While the acceptor is not a maleimide, this demonstrates the principle of enantioselective N-O bond addition.
More directly, organocatalytic strategies have been developed for the addition of various nucleophiles to maleimides. nih.govnih.gov For instance, the first asymmetric Mannich reaction of α-aminomaleimides with N-Boc imines was achieved using a quinine-derived urea-type organocatalyst, affording adducts with high enantioselectivities. researchgate.net These methods establish the groundwork for the direct, enantioselective addition of a protected hydroxylamine nucleophile to a maleimide substrate, which would be a highly convergent approach to this compound.
| Reaction Type | Nucleophile | Acceptor | Catalyst Type | Product Type | Reference |
|---|---|---|---|---|---|
| Hydroxyamination | N-Boc-hydroxylamine | α,β-Unsaturated 2-acyl imidazole | Chiral-at-metal Rh(III) complex | N-Boc protected β-amino acid derivatives | rsc.org |
| Mannich Reaction | α-Aminomaleimide | N-Boc imine | Quinine-derived urea | Mannich adducts with high ee | researchgate.net |
| Michael Addition | Aldehydes/Ketones | N-Substituted maleimides | Chiral primary amine-salicylamide | Chiral substituted succinimides | nih.gov |
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product. Rhodium catalysis has been instrumental in developing such reactions for the synthesis of heterocyclic compounds. An elegant example is the enantioselective three-component reaction of vinyl diazosuccinimides, alcohols, and imines, realized through the cooperative catalysis of Rh₂(OAc)₄ and a chiral phosphoric acid. rsc.org This method assembles chiral 3,3-disubstituted succinimides in high yields and with excellent enantioselectivity. rsc.org
While not a three-component reaction in the strictest sense, rhodium-catalyzed C–H activation and annulation of 1-naphthylamides with maleimides has been used to create complex spiro-succinimide structures. researchgate.net These innovative rhodium-catalyzed reactions showcase the potential for rapidly building the succinimide core with controlled stereochemistry from simple, readily available precursors. rsc.orgrsc.org
The chiral pool approach leverages the inherent chirality of natural products, such as amino acids, to synthesize complex target molecules. acs.org L-aspartic acid, with its (S)-configuration and appropriate four-carbon backbone, is an ideal starting material for the enantioselective synthesis of this compound.
The synthesis of this compound from L-aspartic acid is a conceptually straightforward and effective strategy. The process involves a series of well-established transformations that preserve the stereochemical integrity of the starting material.
The typical synthetic sequence commences with the protection of the amino group of L-aspartic acid, for instance as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) derivative. This protected L-aspartic acid can then be converted into its corresponding cyclic anhydride through dehydration, commonly achieved using a reagent like acetic anhydride or a carbodiimide.
The crucial step involves the regioselective ring-opening of the N-protected aspartic anhydride with a suitable hydroxylamine derivative, such as O-benzylhydroxylamine. This reaction forms two isomeric amic acid intermediates, which can be cyclized under thermal or chemically-induced dehydration conditions. This cyclization forges the pyrrolidine-2,5-dione (succinimide) ring. The final step involves the deprotection of both the C3-amino group and the N1-hydroxy group (e.g., via catalytic hydrogenation to remove Cbz and O-benzyl groups simultaneously) to furnish the target compound, this compound, with its stereochemistry originating directly from the natural L-aspartic acid precursor.
Chiral Pool Synthesis from Amino Acids
Approaches from N-Boc-Amino Acids
A common and effective strategy for the synthesis of chiral hydroxysuccinimide derivatives involves the use of N-Boc-protected amino acids. The tert-butyloxycarbonyl (Boc) group serves as a reliable protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule.
The synthesis typically starts with an appropriately protected aspartic acid derivative, such as Boc-L-aspartic acid β-benzyl ester. chemimpex.com The presence of the Boc group ensures the stability and enhances the solubility of the starting material. chemimpex.com The synthetic sequence often involves the activation of the free carboxylic acid group, followed by cyclization to form the N-hydroxysuccinimide ring. This activation can be achieved using various coupling reagents common in peptide synthesis. The resulting N-hydroxysuccinimide ester is a key intermediate that can be further elaborated. chemimpex.com
For instance, Boc-L-aspartic acid beta-cyclohexyl ester can be converted to its corresponding alpha-N-hydroxysuccinimide ester. scbt.comsigmaaldrich.com This highlights the versatility of using different ester protecting groups on the side chain of aspartic acid to modulate the properties and reactivity of the resulting building blocks. The choice of the ester group can be critical in multi-step syntheses to ensure orthogonal deprotection strategies.
The general principle involves the intramolecular cyclization of an N-protected aspartic acid derivative. This process can be influenced by the nature of the protecting groups and the reaction conditions. In some cases, spontaneous cyclization can occur, particularly in peptides with an N-terminal aspartic or asparagine residue, leading to the formation of a stable 2,5-diketopiperazine derivative via a succinimide intermediate. nih.gov
| Compound Name | CAS Number | Molecular Formula | Key Application |
|---|---|---|---|
| Boc-L-aspartic acid b-benzyl ester N-hydroxysuccinimide ester | Not specified | Not specified | Peptide synthesis, prodrug development chemimpex.com |
| Boc-L-aspartic acid beta-cyclohexyl ester alpha-N-hydroxysuccinimide ester | 118534-86-4 | C19H28N2O8scbt.com | Proteomics research scbt.com |
| N-Boc-aminooxyacetic acid N-hydroxysuccinimide ester | 80366-85-4 | C11H16N2O7sigmaaldrich.com | Chemical synthesis sigmaaldrich.com |
Functionalization and Derivatization Strategies
Once the core this compound structure is obtained, its functional groups offer multiple avenues for further modification. These derivatization strategies are crucial for creating a diverse library of compounds with potentially unique biological activities.
Aminocarbonylation Reactions
Aminocarbonylation is a powerful tool for introducing carboxamide functionalities. This reaction typically involves the palladium-catalyzed coupling of an organic halide with carbon monoxide and an amine. mdpi.comnih.gov In the context of derivatives of hydroxypyrrolidine-2,5-dione, this methodology can be applied to introduce a wide range of amide groups, thereby modifying the steric and electronic properties of the molecule.
The reaction conditions for aminocarbonylation can be tuned to achieve high yields and functional group tolerance. mdpi.com For example, palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand is a common catalytic system. mdpi.com The reaction can be carried out under a carbon monoxide atmosphere, and the choice of amine nucleophile dictates the nature of the resulting carboxamide. mdpi.commdpi.com
Mechanistic studies have provided insights into the catalytic cycle of aminocarbonylation, which typically involves oxidative addition of the halide to the palladium(0) complex, CO insertion, and subsequent nucleophilic attack by the amine followed by reductive elimination. nih.gov
| Catalyst | Ligand | Carbon Monoxide Source | Typical Nucleophiles | Key Feature |
|---|---|---|---|---|
| Pd(OAc)2mdpi.com | PPh3mdpi.com | CO gas (high pressure) mdpi.com | Primary and secondary amines mdpi.com | Good functional group tolerance mdpi.com |
| Palladium(0) complex nih.gov | Bidentate phosphine nih.gov | CO gas nih.gov | Ammonia nih.gov | Mechanistic understanding of oxidative addition nih.gov |
Coupling Reactions Involving Hydroxypyrrolidine-2,5-dione Moieties
The hydroxypyrrolidine-2,5-dione moiety can participate in various coupling reactions to form larger, more complex structures. These reactions often leverage the reactivity of the N-hydroxy group or other functional handles that can be introduced onto the pyrrolidine (B122466) ring.
For instance, the N-hydroxysuccinimide (NHS) ester is a well-established activated species for coupling with primary amino groups to form stable amide bonds. sigmaaldrich.combldpharm.com This reaction is widely used in bioconjugation and peptide synthesis. The efficiency of the coupling is a key advantage of using NHS esters.
Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to form carbon-carbon or carbon-heteroatom bonds. nih.gov While the direct participation of the hydroxypyrrolidine-2,5-dione ring in such reactions might require specific functionalization (e.g., introduction of a halide), the principles of these coupling reactions are broadly applicable. For example, palladium- and nickel-based catalysts are commonly used for these transformations. nih.gov
Formation of Lactam-Constrained Dipeptide Analogues
The this compound scaffold is an excellent starting point for the synthesis of conformationally restricted dipeptide analogues. The cyclic nature of the pyrrolidine-2,5-dione core introduces a significant conformational constraint, which can be beneficial for improving the metabolic stability and receptor binding affinity of peptides.
By incorporating this scaffold into a peptide sequence, a lactam-constrained dipeptide mimic is formed. These mimics can be used to probe the bioactive conformation of peptides and to develop peptidomimetics with enhanced pharmacological properties. The synthesis of such analogues often involves standard peptide coupling techniques, where the amino group of the this compound is coupled to the C-terminus of an amino acid or peptide, and its carboxylic acid (after hydrolysis of the succinimide) is coupled to the N-terminus of another amino acid or peptide.
The introduction of such constrained dipeptidic moieties has been shown to induce remarkable shifts in the affinity and selectivity of peptides towards their biological targets. nih.gov
Iii. Spectroscopic and Structural Elucidation in Research of S 3 Amino 1 Hydroxypyrrolidine 2,5 Dione
Advanced Spectroscopic Characterization Techniques
The unique structural features of (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione—a chiral center, a five-membered ring, two carbonyl groups, an N-hydroxy group, and an amino group—give rise to distinct spectroscopic signatures that are critical for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the chemical environment of each atom. While specific spectral data from peer-reviewed literature is not publicly available, a theoretical analysis based on the known structure allows for the prediction of expected signals.
In a ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts and coupling patterns. The proton at the chiral C3 position, being adjacent to the amino group and a carbonyl group, would appear as a multiplet. The two protons on the C4 carbon would be diastereotopic, meaning they are chemically non-equivalent, and would thus show distinct signals, likely as complex multiplets due to coupling with each other and with the C3 proton. The protons of the amino (NH₂) group and the hydroxyl (OH) group are exchangeable and may appear as broad singlets.
Table 1. Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H3 | 4.0 - 4.5 | Multiplet |
| H4a | 2.8 - 3.2 | Multiplet |
| H4b | 2.6 - 3.0 | Multiplet |
| NH₂ | Variable | Broad Singlet |
Note: This table is based on theoretical predictions and may vary from experimental data.
The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C2 and C5) would resonate at the downfield end of the spectrum due to their deshielded nature. The chiral C3 carbon, bonded to the nitrogen of the amino group, would appear in the mid-field region, while the C4 carbon would be found further upfield.
Table 2. Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| C2 | 170 - 175 |
| C5 | 170 - 175 |
| C3 | 50 - 55 |
Note: This table is based on theoretical predictions and may vary from experimental data.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 130.10 g/mol . bldpharm.com
While specific EI-MS data for this compound is not available, analysis of the parent compound, N-Hydroxysuccinimide (1-hydroxypyrrolidine-2,5-dione), can provide insight. The mass spectrum of N-Hydroxysuccinimide shows a molecular ion peak corresponding to its molecular weight (115.0874 g/mol ). The fragmentation patterns would involve the loss of characteristic fragments. For the 3-amino substituted derivative, fragmentation would likely involve the loss of the amino group, carbon monoxide, and other ring fragments, providing key data for structural confirmation.
UPLC-MS combines the high-resolution separation of UPLC with the sensitive detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence and purity of target compounds like this compound in a sample. bldpharm.com In research, UPLC-MS is often used to monitor reactions involving N-hydroxysuccinimide esters, which are common derivatization reagents for amino compounds in analytical chemistry. researchgate.net The high sensitivity and resolution of UPLC-MS make it an essential tool for the quantitative and qualitative analysis of such compounds in various matrices.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a primary tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent groups: an amine, a hydroxyl group, and a cyclic imide (dione).
Based on data from analogous compounds, the expected IR absorption regions are:
O-H Stretching: A broad absorption band for the hydroxyl (N-OH) group would typically appear in the region of 3500-3200 cm⁻¹.
N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching bands in the 3400-3300 cm⁻¹ range.
C=O Stretching: The dione (B5365651) functionality (imide) would present two distinct and strong carbonyl (C=O) stretching bands. For cyclic imides like succinimide (B58015) derivatives, these are often observed around 1770 cm⁻¹ (asymmetric stretch) and 1700 cm⁻¹ (symmetric stretch).
N-H Bending: The bending vibration for the primary amine would be located around 1650-1580 cm⁻¹.
A data table summarizing the expected characteristic IR peaks for the functional groups in this compound is presented below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (N-OH) | O-H Stretch | 3500 - 3200 | Broad, Medium |
| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3300 | Medium (two bands) |
| Imide Carbonyl (C=O) | Asymmetric C=O Stretch | ~1770 | Strong |
| Imide Carbonyl (C=O) | Symmetric C=O Stretch | ~1700 | Strong |
| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C3 position, confirming the (S)-configuration.
Determination of Crystal System and Space Group
The initial step in crystal structure determination involves identifying the crystal system and space group from the diffraction pattern. For pyrrolidine-2,5-dione derivatives, various crystal systems have been reported. For instance, the parent compound, pyrrolidine-2,5-dione (succinimide), crystallizes in the orthorhombic system with the space group Pbca. nih.gov Other derivatives have been found to crystallize in monoclinic (e.g., P2₁/c) or triclinic (e.g., P-1) systems. researchgate.netmdpi.comnih.gov The specific crystal system and space group for this compound would be determined from a single-crystal X-ray diffraction experiment.
A table of crystallographic data for a related compound, pyrrolidine-2,5-dione, is provided for illustrative purposes. nih.gov
| Parameter | Pyrrolidine-2,5-dione nih.gov |
| Chemical Formula | C₄H₅NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.3661 (4) |
| b (Å) | 9.5504 (5) |
| c (Å) | 12.8501 (7) |
| V (ų) | 904.00 (8) |
| Z | 8 |
Analysis of Intermolecular Interactions
The solid-state packing of the molecules is governed by intermolecular interactions, which can be elucidated from the crystal structure data.
Hydrogen Bonding Networks
The presence of multiple hydrogen bond donors (the -NH₂ and N-OH groups) and acceptors (the two carbonyl oxygens and the hydroxyl oxygen) in this compound suggests the formation of an extensive hydrogen bonding network. These interactions are critical in stabilizing the crystal lattice. In the crystal structure of pyrrolidine-2,5-dione, molecules are linked by N–H⋯O hydrogen bonds to form dimers. nih.gov For the title compound, a more complex three-dimensional network involving N-H···O and O-H···O hydrogen bonds would be anticipated, connecting adjacent molecules and influencing the material's physical properties.
V. Bio Oriented Research Applications of S 3 Amino 1 Hydroxypyrrolidine 2,5 Dione and Its Derivatives
Enzyme Inhibition Studies
Derivatives of the pyrrolidine-2,5-dione class are recognized for their interaction with several critical enzyme systems. The inherent structural features of the pyrrolidine (B122466) ring allow for the design of potent and selective inhibitors, making this scaffold a point of interest for developing novel therapeutic agents.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). drugbank.com Inhibition of DPP-4 is an established therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Pyrrolidine-based structures are central to several potent DPP-4 inhibitors.
The active site of the DPP-4 enzyme is characterized by several key subsites, including the S1 and S2 pockets, which are crucial for substrate and inhibitor binding. nih.gov The S1 pocket is predominantly hydrophobic and typically accommodates proline or alanine (B10760859) residues of natural substrates. nih.gov Inhibitors containing a pyrrolidine ring are designed to mimic this interaction.
Key interactions for DPP-4 inhibitors involve the formation of hydrogen bonds and salt bridges with specific amino acid residues within the active site. drugbank.com Residues such as Glu205, Glu206, and Tyr662 are critical for anchoring the inhibitor molecule. drugbank.comnih.gov For instance, the primary amine group of many inhibitors forms a crucial salt bridge with the carboxylate side chains of Glu205 and Glu206. nih.gov The structural flexibility of the DPP-4 enzymatic cleft allows it to accommodate a variety of structurally diverse inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that interactions with additional subsites, such as S1' and S2', can significantly enhance the potency of inhibitors. drugbank.com
Key DPP-4 Active Site Residues and Interactions
| Binding Pocket | Key Residues | Type of Interaction | Reference |
|---|---|---|---|
| S1 Pocket | Tyr662, Tyr631, Val656, Val711 | Hydrophobic interactions, Hydrogen bonding | drugbank.comnih.gov |
| Catalytic Triad | Ser630, Asp708, His740 | Covalent/Non-covalent interactions | nih.gov |
| Anion Binding Site | Glu205, Glu206 | Salt bridge with inhibitor's primary amine | drugbank.comnih.gov |
| S2 Pocket | Phe357, Arg358 | Hydrophobic and polar interactions | nih.gov |
The pyrrolidine moiety is a cornerstone for many DPP-4 inhibitors, including those derived from the (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione scaffold. This ring system effectively fits into the S1 pocket of the enzyme. nih.gov Specifically, the pyrrolidine ring can engage in hydrogen bonding with the side chain of Tyr662. nih.gov This interaction helps to properly orient the inhibitor within the active site, facilitating other crucial binding interactions, such as the salt bridge formation between the amino group and residues Glu205/Glu206. nih.govnih.gov The development of N-substituted-glycyl-2-cyano-(S)-pyrrolidines highlights the importance of this scaffold in achieving potent and selective DPP-4 inhibition. rsc.org The stereochemistry of the pyrrolidine ring, particularly the (S)-configuration, is often critical for optimal binding and inhibitory activity.
Sphingosine (B13886) kinase (SphK) is a lipid kinase that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in cell proliferation, survival, and inflammation. nih.govbeilstein-journals.org There are two isoforms, SphK1 and SphK2, and their dysregulation is implicated in cancer and inflammatory diseases. beilstein-journals.org Consequently, SphK inhibitors are being actively pursued as potential therapeutics.
Pyrrolidine-based compounds have emerged as a promising class of SphK1 inhibitors. nih.gov For example, the potent SphK1 inhibitor PF-543 was developed based on a pyrrolidine scaffold. nih.gov Another selective SphK1 inhibitor, SLP7111228, features a (S)-pyrrolidine-1-carboximidamide hydrochloride structure. nih.gov This compound was shown to effectively reduce S1P levels in both cell-based assays and in vivo models. nih.gov The design of these inhibitors often involves modifying the polar headpiece of sphingosine mimetics with structures like 3-hydroxyproline, a modification of the pyrrolidine ring, which has been shown to yield highly potent inhibitors. nih.gov
Examples of Pyrrolidine-Based SphK1 Inhibitors
| Compound | Structure Type | Reported Activity | Reference |
|---|---|---|---|
| PF-543 | Pyrrolidine-based | Potent SphK1 suppressor with a Ki of 3.6 nM. | nih.gov |
| SLP7111228 | (S)-pyrrolidine-1-carboximidamide derivative | Selective SphK1 inhibitor with a Ki of 48 nM. | nih.gov |
| Compound 12aa | 3-hydroxyproline based (pyrrolidine derivative) | Potent inhibitor, modification of the polar headpiece. | nih.gov |
The therapeutic potential of pyrrolidine-2,5-dione derivatives extends to other enzyme systems involved in metabolic and inflammatory pathways.
α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. nih.govebi.ac.uk Its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. nih.govkau.edu.sa In one study, a series of pyrrolidine-2,5-dione (succinimide) derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. While many showed moderate to poor inhibition, compound 11o from this series emerged as a good inhibitor. Another derivative, 22a , a hybrid of thiazolidine-2,4-dione and dihydropyrimidine, displayed excellent inhibitory activity.
α-Glucosidase Inhibition by Pyrrolidine-2,5-dione Derivatives
| Compound | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 11o | Pyrrolidine-2,5-dione derivative | 28.3 ± 0.28 | |
| 22a | Thiazolidine-2,4-dione hybrid | 0.98 ± 0.008 | |
| Acarbose (Reference) | Standard drug | Not specified in same study, but used for comparison. |
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of inflammation and related diseases. nih.gov Therefore, iNOS is a significant target for anti-inflammatory drug development. nih.gov Research into 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones has shown their potential as iNOS inhibitors. kau.edu.sa Compound 5e from this series, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated the most significant inhibitory activity against NO production with an IC₅₀ value of 43.69 ± 5.26 µM. kau.edu.sa Molecular docking studies suggested that this activity is due to favorable interactions with iNOS active site residues, particularly Cys200 and Ser242. kau.edu.sa
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of PGH2 to the pro-inflammatory mediator prostaglandin E2 (PGE2). nih.gov Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov While direct studies on this compound are limited, related pyrrolidine-2,3-dione (B1313883) derivatives have been identified as a potential scaffold for mPGES-1 inhibitors. kau.edu.sa The development of potent and selective mPGES-1 inhibitors remains an active area of research.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms
Antimicrobial Research Applications
Pyrrolidine derivatives are recognized as essential structural units in many compounds possessing a range of biological activities, including antimicrobial effects. Research has demonstrated that compounds incorporating the pyrrolidine-2,5-dione (succinimide) core can inhibit the growth of various pathogenic bacteria and fungi.
In one study, two new derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone were synthesized and tested against several microorganisms. The precursor, compound 3 , and the final derivatives, compounds 5 and 8 , all displayed antimicrobial activities, with the azo derivative (8 ) showing the best antibacterial activity against Staphylococcus aureus and Vibrio cholerae strains. Another study highlighted a 5-oxopyrrolidine derivative, compound 21 , which demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains. The (3S)-hydroxypyrrolidinyl group has also been identified as a beneficial moiety for antibacterial agents, with one derivative showing significantly more potency than its (3R) isomer.
Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | Description | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 3 | Dibenzobarrelene anhydride (B1165640) precursor | Bacteria (e.g., S. aureus) | 64–128 | |
| Yeasts (e.g., C. albicans) | 128 | |||
| Compound 5 | N-arylsuccinimide derivative | Bacteria | 32–128 | |
| Yeasts | 64–128 | |||
| Compound 8 | Azo derivative of Compound 5 | Bacteria | 16–64 | |
| Yeasts | 64–256 | |||
| Ciprofloxacin (B1669076) (Reference) | Standard antibiotic | Bacteria | 0.50–16 |
Investigational Antimicrobial Properties of Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold is a foundational structure for developing new antimicrobial agents. Researchers have synthesized and tested numerous derivatives, revealing that their activity varies based on the specific chemical modifications to the core ring. These compounds have been evaluated against a range of pathogenic microbes, including multidrug-resistant bacteria and fungi.
In one study, two derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone were synthesized and evaluated. nih.govnih.gov An N-arylsuccinimide (compound 5) and a diazo derivative (compound 8) both showed antimicrobial effects, although they were less potent than the reference drugs ciprofloxacin and nystatin. nih.govnih.gov The azo derivative (compound 8) demonstrated better antibacterial activity than its precursor, particularly against Staphylococcus aureus and Vibrio cholerae strains, suggesting the azo functional group (N=N) is a key pharmacophore for its biological activity. nih.govnih.gov
Another area of research has focused on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds exhibited structure-dependent activity, primarily against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis, as well as Clostridioides difficile. biointerfaceresearch.com Further studies have shown that other pyrrolidine-2,5-dione derivatives can effectively decrease the growth of Gram-negative bacteria. nih.gov Some compounds, such as derivatives 5a and 5g from a series of novel succinimide-maleimides, have shown potential against Enterococcus faecalis and the fungus Candida albicans. researchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrrolidine-2,5-dione derivatives against various microorganisms.
Table 1: Investigational Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-arylsuccinimid fused to dibenzobarrelene (Cpd 5) | Bacteria | 32-128 | nih.govnih.gov |
| Yeasts | 64-128 | nih.govnih.gov | |
| Diazo derivative fused to dibenzobarrelene (Cpd 8) | Bacteria | 16-64 | nih.govnih.gov |
| Yeasts | 64-256 | nih.govnih.gov | |
| Precursor (Cpd 3) | Bacteria | 64-128 | nih.govnih.gov |
Studies on Azaimidoxy Derivatives
Based on available public research, there is no specific information regarding the synthesis or biological investigation of azaimidoxy derivatives of this compound. However, research into related "azo" compounds, which contain an N=N linkage, indicates that this functional group can be a vital pharmacophore for biological activity in pyrrolidine-2,5-dione derivatives. nih.gov
Anticonvulsant Research
The succinimide (B58015) scaffold is a well-established pharmacophore in the field of anticonvulsant drug discovery, with derivatives being explored for their potential to treat various types of seizures. nih.govnih.gov Research has led to the development of hybrid anticonvulsants that merge the pyrrolidine-2,5-dione structure with fragments of clinically used antiepileptic drugs (AEDs) like ethosuximide (B1671622), levetiracetam, and lacosamide. dtu.dkresearchgate.net
These hybrid compounds have demonstrated a broad spectrum of activity in key preclinical models, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) seizure tests in mice. dtu.dkmdpi.comebi.ac.uk Notably, many of these derivatives showed a more potent and wider range of efficacy than the parent AEDs. dtu.dkresearchgate.net For instance, certain hybrid molecules were active in all three seizure models, whereas drugs like ethosuximide were only effective in the scPTZ model. researchgate.net
Structure-activity relationship (SAR) studies have revealed that modifications at the N-1 and C-3 positions of the pyrrolidine-2,5-dione ring are critical for anticonvulsant activity. The addition of a sulfonamide group in the p-position of an N-phenyl substituent was found to be highly consequential for the anticonvulsant effect. nih.gov Further enhancements in activity against electroshock-induced seizures were achieved by substituting a halogen in the m- or o-position. nih.gov The plausible mechanism of action for many of these compounds involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. dtu.dkebi.ac.uk
The table below presents the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives from preclinical studies.
Table 2: Preclinical Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Seizure Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | MES | 68.30 | >5.86 | mdpi.com |
| 6 Hz (32 mA) | 48.09 | >8.32 | mdpi.com | |
| Compound 30 (Hybrid pyrrolidine-2,5-dione derivative) | MES | 45.6 | 3.56 | researchgate.net |
| 6 Hz (32 mA) | 39.5 | 4.11 | researchgate.net | |
| Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | MES | 27.4 | >7.3 | mdpi.com |
| 6 Hz (32 mA) | 30.8 | >6.5 | mdpi.com | |
| Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl) | MES | 62.14 | >3.22 | ebi.ac.uk |
| 6 Hz (32 mA) | 75.59 | >2.65 | ebi.ac.uk | |
| Valproic Acid (Reference Drug) | MES | 252.7 | 1.72 | ebi.ac.uk |
Tyrosinase Inhibitory Activity Research
Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis, and its inhibition is a major focus in the development of agents for skin hyperpigmentation and in preventing food browning. scispace.comnih.gov Derivatives of pyrrolidine-2,5-dione have emerged as potent inhibitors of this enzyme.
In a notable study, a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. scispace.comikm.mk Among the synthesized compounds, one derivative, referred to as HMP (compound 3f), demonstrated particularly high inhibitory activity. scispace.com Kinetic analyses revealed that HMP acts as a competitive inhibitor of tyrosinase. scispace.comikm.mk Furthermore, HMP was shown to inhibit melanin production and tyrosinase activity in B16F10 melanoma cells, confirming its potential to suppress melanin production by modulating tyrosinase. scispace.comikm.mk
The inhibitory potency of HMP was found to be significantly greater than that of kojic acid, a widely recognized tyrosinase inhibitor. scispace.com
Table 3: Tyrosinase Inhibitory Activity of a Hydroxybenzylidenyl Pyrrolidine-2,5-dione Derivative
| Compound | Concentration | % Inhibition | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| HMP (Compound 3f) | 20 µM | 83.87% | 2.23 ± 0.44 | Competitive | scispace.comikm.mk |
Applications in Biomaterial Science and Tissue Engineering
The unique chemical properties of pyrrolidine-2,5-dione derivatives, particularly N-hydroxysuccinimide (NHS), make them valuable tools in the field of biomaterial science and tissue engineering. Their ability to react with primary amines allows for the stable modification and crosslinking of polymers and biological molecules.
N-hydroxysuccinimide and its derivatives are widely used as "zero-length" crosslinkers, often in combination with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net This crosslinking system activates carboxylic acid groups on polymers or proteins, which then react with primary amine groups to form stable amide bonds. researchgate.net A key advantage of this method is that the EDC and NHS reagents facilitate the bond formation without being incorporated into the final structure. researchgate.net
This EDC/NHS chemistry is a cornerstone for fabricating robust hydrogels and scaffolds from natural polymers like collagen or hyaluronic acid. The process enhances the mechanical properties and controls the degradation rate of the biomaterial. For example, EDC/NHS crosslinking of tissue-derived materials has been shown to increase their denaturation temperature and resistance to enzymatic degradation, which is crucial for creating durable implants. researchgate.net This method allows for the tailoring of scaffold properties to match the requirements of the target tissue.
Creating a biomimetic scaffold—one that mimics the natural extracellular matrix (ECM)—is essential for successful tissue regeneration, as it must support cell attachment, growth, and differentiation. researchgate.netyoutube.com The functionalization of scaffold surfaces with bioactive molecules is a key strategy for achieving this biomimicry. nih.govnih.gov
The pyrrolidine-2,5-dione derivative N-hydroxysuccinimide plays a critical role in this process. The EDC/NHS crosslinking chemistry is frequently used to covalently attach bioactive peptides and growth factors to the scaffold surface. nih.gov For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known cell adhesion motif found in ECM proteins like fibronectin, can be grafted onto a polymer backbone. nih.gov This functionalization provides the scaffold with cell recognition sites that it would otherwise lack, transforming an inert synthetic material into a biomimetic substrate that actively promotes cellular interaction and tissue development. nih.govopenbiomedicalengineeringjournal.com By enabling the stable integration of such biological signals, pyrrolidine-2,5-dione chemistry is instrumental in designing the sophisticated, functional biomaterials required for modern tissue engineering. nih.gov
Role in Biochemical Pathway Modulation
The pyrrolidine-2,5-dione moiety is a versatile structural motif that has been incorporated into numerous compounds designed to modulate specific biochemical pathways, owing to its ability to participate in various non-covalent interactions and its synthetic tractability.
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. It is synthesized by nitric oxide synthases (NOS), and the overproduction of NO by the inducible isoform (iNOS) is implicated in inflammatory conditions. Consequently, the development of iNOS inhibitors is a significant area of therapeutic research.
Recent studies have highlighted the potential of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives as modulators of NO production. A series of these derivatives were synthesized and evaluated for their anti-inflammatory properties. Notably, several of these compounds demonstrated a significant reduction in the levels of nitric oxide. researchgate.net The mechanism for this reduction was attributed to the suppression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS). researchgate.net
In a related area of research, novel compounds incorporating an N-hydroxycinnamamide moiety have been designed as NO-donating agents, demonstrating the versatility of related structures in modulating NO levels for therapeutic benefit. nih.gov While these are not direct derivatives of the primary compound, they underscore the importance of the hydroxamic acid group (present in N-hydroxycinnamamides and the subject N-hydroxypyrrolidine-2,5-dione) in nitrogen oxide chemistry. The antiproliferative activity of some of these NO-donating compounds was significantly diminished by the presence of an NO scavenger, indicating that their therapeutic effect is at least partially mediated by the release of nitric oxide. nih.gov
The following table summarizes the inhibitory activities of selected pyrrolidine-2,5-dione derivatives on nitric oxide production and related enzymes.
| Compound/Derivative Class | Target | Key Findings |
| 3-Aminopyrrolidine-2,5-dione derivatives | Nitric Oxide (NO), iNOS | Significantly reduced levels of NO and suppressed iNOS. researchgate.net |
| N-hydroxycinnamamide derivatives | Nitric Oxide (NO) release | Acted as NO-donating agents with antiproliferative effects. nih.gov |
This table is generated based on findings from studies on derivatives and related structures, as direct data for this compound is not available.
The interaction of small molecules with biomacromolecules is fundamental to their biological activity. Derivatives of pyrrolidine-2,5-dione have been investigated for their ability to bind to and modulate the function of DNA, serum albumins, and cyclin-dependent kinases.
Interaction with DNA:
The pyrrolidine framework is a component of molecules designed to interact with various biological targets, including DNA. tandfonline.comfrontiersin.org For instance, δ-carboline derivatives that incorporate a pyrrolidine-2,5-dione moiety have been studied for their interaction with DNA topoisomerase II, an enzyme crucial for regulating DNA topology. researchgate.net This suggests that the pyrrolidine-2,5-dione scaffold can be a component of DNA-targeting agents.
Interaction with Bovine Serum Albumin (BSA):
Bovine serum albumin is a model protein often used to study the binding of potential drug candidates to plasma proteins, which can significantly influence their pharmacokinetic properties. Research on carvone-derived 1,2,3-triazoles containing a pyrrolidine-2,5-dione fragment has shown that these compounds can spontaneously and reversibly bind to BSA. nih.gov This interaction is primarily driven by hydrophobic forces, indicating that such derivatives can be transported by serum albumin. nih.gov
Interaction with Cyclin-Dependent Kinases (CDKs):
Cyclin-dependent kinases are a family of enzymes that play a critical role in the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A number of studies have demonstrated that the pyrrolidine-2,5-dione scaffold is a valuable component in the design of CDK inhibitors. researchgate.netnih.govmdpi.comnih.govsemanticscholar.org For example, certain 4-thiazolidinone (B1220212) hybrids containing a (4-hydroxyphenyl)-pyrrolidine-2,5-dione substituent have shown effective anti-tumor activity, with some derivatives exhibiting inhibitory activity against CDK2. mdpi.com
The table below presents a summary of the interactions of various pyrrolidine-2,5-dione derivatives with these key biomacromolecules.
| Derivative Class | Biomacromolecule | Nature of Interaction/Key Findings |
| δ-Carboline-pyrrolidine-2,5-dione | DNA Topoisomerase II | Potential inhibition of enzyme activity. researchgate.net |
| Carvone-triazole-pyrrolidine-2,5-dione | Bovine Serum Albumin (BSA) | Reversible binding, suggesting transport capability. nih.gov |
| 4-Thiazolidinone-pyrrolidine-2,5-dione | Cyclin-Dependent Kinase 2 (CDK2) | Inhibitory activity, suggesting potential as anticancer agents. mdpi.com |
| Indolylsuccinimides | Cyclin-Dependent Kinase 2 (CDK2) | Cytotoxic properties attributed to CDK inhibition. semanticscholar.org |
This table is based on research on derivatives containing the pyrrolidine-2,5-dione scaffold.
Vi. Future Directions and Emerging Research Avenues for S 3 Amino 1 Hydroxypyrrolidine 2,5 Dione
Exploration of Novel Synthetic Pathways
While classical approaches to chiral molecules often rely on resolution or chiral pool starting materials, future efforts will likely focus on more efficient and elegant catalytic asymmetric syntheses. The development of novel pathways that are both high-yielding and atom-economical is a primary goal for making (S)-3-Amino-1-hydroxypyrrolidine-2,5-dione and its derivatives more accessible for broader applications.
One promising strategy involves the direct asymmetric functionalization of prochiral maleimide (B117702) derivatives. For instance, methods like palladium-catalyzed asymmetric addition of boronic acids to maleimides have successfully produced chiral 3-arylsuccinimides. rsc.org Adapting this concept to introduce an amino group or a precursor is a logical next step. Another approach could involve the catalytic hydrogenation of a precursor like 1-benzyl-3-benzylaminopyrrolidine-2,5-dione, where the stereochemistry is set in an earlier step. prepchem.com A key area of research will be the development of catalysts that can achieve high enantioselectivity for the introduction of an amine functionality onto the succinimide (B58015) ring.
Below is a comparative table of potential synthetic strategies.
| Synthetic Strategy | Starting Materials | Key Transformation | Potential Advantages | Challenges |
| Chiral Pool Synthesis | (S)-Aspartic Acid, Hydroxylamine (B1172632) | Cyclization, Dehydration | Stereochemistry is pre-defined; reliable. | Multi-step process; may require protecting groups. |
| Catalytic Asymmetric Conjugate Addition | Maleimide, Ammonia equivalent | Enantioselective Michael Addition | High atom economy; direct access to chiral center. | Development of a highly selective catalyst for amination. |
| Asymmetric Hydrogenation | 3-Amino-maleimide derivative | Stereoselective reduction of C=C bond | High yields and selectivities are possible with known catalysts. | Synthesis of the prochiral starting material may be complex. |
| Multi-component Reactions | Vinyl diazosuccinimides, imines, alcohols | Cooperative catalysis | Rapid construction of complex substituted succinimides. nih.gov | Adaptation to generate the specific 3-amino substitution pattern. |
Advanced Stereoselective Synthesis Techniques
Achieving exquisite control over the stereochemistry at the C3 position is paramount. Advanced stereoselective techniques are moving beyond classical resolution to provide direct, efficient access to the desired (S)-enantiomer.
A state-of-the-art approach is Dynamic Kinetic Resolution (DKR) . Recent studies have demonstrated the power of DKR, particularly through rhodium-catalyzed asymmetric transfer hydrogenation (ATH), to convert racemic starting materials into a single desired stereoisomer of a substituted succinimide with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net Applying a DKR-ATH strategy to a suitable precursor of 3-aminosuccinimide (B3025788) could provide a highly efficient route to the target molecule.
Another powerful technique is the use of photoredox catalysis . This method allows for the generation of radicals under mild conditions, which can then be added stereoselectively to chiral acceptors. Protocols have been developed for the synthesis of unnatural α-amino acids using visible light-promoted photoredox catalysis, which could be adapted for the synthesis of chiral β-amino acids and their cyclic derivatives. nih.govrsc.org The development of a photoredox-mediated process starting from simple precursors would represent a significant advancement.
The table below summarizes key features of these advanced techniques.
| Technique | Catalyst/Reagent Type | Typical Enantiomeric Excess (ee) | Key Principle |
| Dynamic Kinetic Resolution (DKR) | Chiral Rhodium or Ruthenium complexes | >99% ee researchgate.net | In-situ racemization of the undesired enantiomer and selective reaction of the desired one. |
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | 90-98% ee | Enantioselective alkylation or addition reaction at the interface of two immiscible phases. |
| Organocatalysis | Chiral Amines, Phosphoric Acids | 85-99% ee | Use of small organic molecules to catalyze enantioselective transformations. |
| Photoredox Catalysis | Organic Dyes, Iridium or Ruthenium complexes | >95% dr nih.gov | Generation of radical intermediates via visible light for stereoselective bond formation. |
Development of Next-Generation Bioactive Derivatives
The succinimide core is a well-established pharmacophore found in drugs with anticonvulsant and other CNS activities. researchgate.net Furthermore, related heterocyclic structures are being investigated as potent enzyme inhibitors. mdpi.com The this compound scaffold provides a unique opportunity to build upon this foundation, using the 3-amino group as a point for diversification to create libraries of novel bioactive compounds.
Future research will likely focus on creating derivatives through acylation or alkylation of the amino group to introduce functionalities that can interact with specific biological targets. For example, derivatives could be designed as novel acetylcholinesterase inhibitors for potential application in neurodegenerative diseases, building on previous findings with other succinimide derivatives. mdpi.com By attaching moieties known to bind to the active sites of proteases, kinases, or other enzymes, highly potent and selective inhibitors could be developed.
| Derivative Class | Modification at 3-Amino Group | Potential Biological Target | Therapeutic Area |
| N-Acyl Derivatives | Acylation with aromatic/heterocyclic carboxylic acids | Acetylcholinesterase, Other Serine Hydrolases | Alzheimer's Disease, Inflammation |
| N-Sulfonyl Derivatives | Reaction with sulfonyl chlorides | Carbonic Anhydrases, Proteases | Glaucoma, Oncology |
| Urea/Thiourea Derivatives | Reaction with isocyanates/isothiocyanates | Kinases, Viral Enzymes | Oncology, Antiviral |
| Peptidomimetics | Coupling with other amino acids | Proteases, Protein-Protein Interactions | Various |
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. In the context of this compound, integrated approaches can guide the rational design of synthetic routes and novel derivatives, saving significant time and resources.
Density Functional Theory (DFT) can be employed to investigate potential reaction mechanisms for the synthesis of the core structure and its derivatives. nih.govdoaj.org By calculating the transition state energies, researchers can predict the most favorable reaction pathways and optimize experimental conditions. DFT is also a valuable tool for understanding the molecular properties and reactivity of the compound itself. tandfonline.comtandfonline.com
Molecular docking and molecular dynamics (MD) simulations are essential for designing bioactive derivatives. These techniques can predict how a potential drug molecule will bind to a protein target, such as an enzyme active site. mdpi.com For example, a library of virtual derivatives can be screened in silico against a target protein, with the most promising candidates being selected for synthesis and subsequent in vitro testing. This cycle of computational design and experimental feedback is a cornerstone of modern drug discovery.
The following table illustrates a typical integrated workflow.
| Step | Computational Method | Objective | Experimental Counterpart |
| 1. Pathway Design | Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict yields. nih.gov | Synthesis and optimization of reaction conditions. |
| 2. Derivative Design | Molecular Docking | Predict binding affinity and pose of new derivatives to a target. mdpi.com | Synthesis of prioritized compounds. |
| 3. Binding Validation | Molecular Dynamics (MD) Simulations | Assess the stability of the protein-ligand complex over time. | In vitro enzyme inhibition assays (e.g., IC₅₀ determination). mdpi.com |
| 4. Property Prediction | QSAR, QM calculations | Predict physicochemical properties (solubility, stability). | Characterization using HPLC, NMR, and other analytical techniques. chemicalbook.com |
Expanding Applications in Chemical Biology
The true uniqueness of this compound lies in its dual functionality, which opens up exciting applications in chemical biology. The N-hydroxysuccinimide ester is a well-established reactive handle for the covalent modification of primary amines, such as the lysine (B10760008) residues on the surface of proteins. nih.govnih.gov However, the presence of an additional, free amino group on the succinimide ring transforms this molecule from a simple labeling reagent into a versatile heterobifunctional building block.
This dual reactivity allows for orthogonal chemical strategies. The NHS ester can be used for a primary conjugation to a biomolecule. The free amino group, which is significantly less reactive under the conditions used for NHS ester coupling, can then be functionalized in a subsequent step using amine-specific chemistry. This enables the construction of complex, multi-component bioconjugates.
Potential applications include:
Advanced Linkers for Antibody-Drug Conjugates (ADCs): The compound could serve as a novel linker, attaching to an antibody via the NHS ester and to a cytotoxic drug via its amino group.
Building Blocks for PROTACs: Proteolysis-targeting chimeras (PROTACs) require a linker to connect a warhead that binds a target protein and a ligand that recruits an E3 ubiquitin ligase. This molecule could serve as a chiral starting point for such linkers.
Scaffolds for Activity-Based Probes: The molecule can be used to build probes where one part binds to an enzyme active site and the other is used to attach a reporter tag (like a fluorophore or biotin) via the free amino group.
Peptide and Protein Modification: It can be incorporated into peptides to introduce a specific kink or to serve as a point for orthogonal functionalization, enabling the creation of proteins with novel properties. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
